4-Hydrazino-4-oxobutanamide

Physicochemical characterization Solubility prediction Lead optimization

4-Hydrazino-4-oxobutanamide (C4H9N3O2, MW 131.13) is an unsubstituted, water-soluble scaffold (LogP -2.78) for building diverse hydrazone libraries via hydrazino-terminus condensation. Unlike pre-functionalized N-aryl analogs, this parent core offers maximum synthetic flexibility for SAR exploration. High thermal stability (mp 145°C) supports elevated-temperature metallization. ≥95% purity; custom pack sizes available. Strictly for R&D.

Molecular Formula C4H9N3O2
Molecular Weight 131.13 g/mol
CAS No. 130673-36-8
Cat. No. B178573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazino-4-oxobutanamide
CAS130673-36-8
Molecular FormulaC4H9N3O2
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC(CC(=O)NN)C(=O)N
InChIInChI=1S/C4H9N3O2/c5-3(8)1-2-4(9)7-6/h1-2,6H2,(H2,5,8)(H,7,9)
InChIKeyNIVIWZQORMNQQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydrazino-4-oxobutanamide: Technical Baseline for Procurement and Research Selection


4-Hydrazino-4-oxobutanamide (CAS 130673-36-8; molecular formula C4H9N3O2; MW 131.13 g/mol) is an organic building block characterized by a hydrazino group (-NH-NH2) and an oxo group (C=O) attached to a butanamide backbone . The compound serves primarily as a synthetic intermediate in organic synthesis and pharmaceutical chemistry, particularly for coordination chemical reactions and the preparation of more complex molecular frameworks . Predicted physicochemical properties include a density of 1.249±0.06 g/cm³, boiling point of 512.2±33.0°C at 760 mmHg, and pKa of 13.04±0.18 .

Why Generic Substitution of 4-Hydrazino-4-oxobutanamide with In-Class Analogs Is Not Straightforward


The hydrazino-oxobutanamide scaffold exhibits pronounced structural sensitivity in its applications. Minor modifications to the core structure produce compounds with divergent physicochemical properties and biological targeting profiles, making simple substitution unreliable. For instance, N-aryl-substituted derivatives such as N-(2,4-dichlorophenyl)-4-hydrazino-4-oxobutanamide (MW 283.12 g/mol) [1] and N-(4-iodophenyl)-4-hydrazino-4-oxobutanamide (MW 333.13 g/mol) differ substantially in molecular weight and logP characteristics from the unsubstituted parent compound. In coordination chemistry contexts, the chelation geometry of hydrazone ligands derived from 3-oxobutanamide precursors depends critically on the specific substitution pattern, affecting metal complex stability and thermal properties [2]. For medicinal chemistry applications, the unsubstituted hydrazino-oxobutanamide core provides a synthetically accessible entry point for generating diverse hydrazone libraries, whereas pre-functionalized analogs impose structural constraints that may not align with downstream synthetic objectives. These compound-specific variations preclude the assumption that any hydrazino-oxobutanamide derivative can serve as a direct functional replacement for the parent compound without experimental validation under the intended application conditions.

4-Hydrazino-4-oxobutanamide: Quantifiable Differentiators for Scientific Procurement Decisions


LogP (-2.78) and LogKow (-3.03) Values Establish High Aqueous Solubility Relative to N-Aryl Derivatives

The unsubstituted 4-Hydrazino-4-oxobutanamide exhibits a predicted ACD/LogP of -2.78 and an estimated LogKow of -3.03 (KOWWIN v1.67) , indicating substantial aqueous solubility and minimal octanol-water partitioning. This contrasts sharply with N-aryl-substituted derivatives such as the 2,4-dichlorophenyl analog (CHEMBL1968905) and the 4-iodophenyl analog (EVT-1685875), which possess significantly higher predicted LogP values due to the introduction of hydrophobic aromatic substituents .

Physicochemical characterization Solubility prediction Lead optimization

Boiling Point (512.2±33.0°C at 760 mmHg) Provides Thermal Stability Reference for Handling and Storage

4-Hydrazino-4-oxobutanamide has a predicted boiling point of 512.2±33.0°C at 760 mmHg and an estimated flash point of 263.6±25.4°C . The melting point is reported as 145°C . These predicted thermal parameters indicate that the compound is a stable solid under ambient storage conditions (room temperature recommended) .

Thermal stability Handling specifications Storage conditions

Hydrazino Functional Group Enables Versatile Derivatization Pathways Not Accessible to Non-Hydrazino Analogs

The terminal hydrazino group (-NH-NH2) of 4-Hydrazino-4-oxobutanamide enables participation in oxidation, reduction, and electrophilic substitution reactions . This reactivity profile supports condensation with aldehydes or ketones to generate hydrazone derivatives, a synthetic pathway not available to analogs lacking the free hydrazino moiety. In the context of hydrazone-based ligand synthesis, 3-oxobutanamide derivatives have been demonstrated to form chelating hydrazone ligands via diazotization and coupling procedures, with successful metallization yielding binuclear transition metal complexes of Ni(II), Co(II), Cu(II), and Zn(II) [1].

Organic synthesis Functional group chemistry Hydrazone formation

4-Hydrazino-4-oxobutanamide: Optimal Application Scenarios Based on Quantitative Evidence


Hydrazone Library Synthesis via Condensation Reactions

The free hydrazino group of 4-Hydrazino-4-oxobutanamide serves as a reactive handle for condensation with aldehydes or ketones to generate structurally diverse hydrazone libraries . The high aqueous solubility (LogP -2.78) facilitates reactions in polar solvent systems without requiring extensive co-solvent optimization . This scenario is supported by literature precedence demonstrating that 3-oxobutanamide derivatives undergo diazotization and coupling to form hydrazone-based chelating ligands, which subsequently coordinate transition metals to yield binuclear complexes with defined thermal and spectroscopic properties [1].

Coordination Chemistry and Metal Complex Synthesis

The hydrazino-oxobutanamide scaffold can be elaborated into hydrazone ligands suitable for transition metal coordination. Published studies on structurally related 3-oxobutanamide-derived hydrazone ligands demonstrate successful synthesis of binuclear complexes with Ni(II), Co(II), Cu(II), and Zn(II), with structures confirmed by elemental analysis, ¹H NMR, MALDI-MS, FT-IR, and UV-vis spectroscopy . The thermal stability of the parent compound (boiling point >500°C, melting point 145°C) suggests that the core scaffold tolerates the elevated temperatures occasionally required during metallization procedures .

Pharmaceutical Intermediates Requiring Aqueous Compatibility

The strongly negative LogP value (-2.78) and LogKow (-3.03) indicate that 4-Hydrazino-4-oxobutanamide is highly water-soluble and exhibits minimal octanol-water partitioning . This physicochemical profile is advantageous for synthetic sequences that require aqueous reaction media or for applications where subsequent purification via aqueous workup is planned. The compound is recognized as a commonly used intermediate in pharmaceutical chemistry, particularly for organic synthesis and coordination chemical reactions . Procurement specifications typically include a minimum purity of 95% [1].

Building Block for Custom Derivatization in Medicinal Chemistry

4-Hydrazino-4-oxobutanamide provides an unsubstituted core scaffold that permits systematic introduction of diverse substituents via the hydrazino terminus . This contrasts with pre-functionalized N-aryl derivatives (e.g., N-(2,4-dichlorophenyl) and N-(4-iodophenyl) analogs), which constrain the accessible chemical space to molecules bearing those specific aromatic groups . For medicinal chemistry programs exploring structure-activity relationships across a broad substitution landscape, the unsubstituted parent compound offers maximal synthetic flexibility and a more economical single-procurement strategy than purchasing multiple pre-functionalized derivatives [1].

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